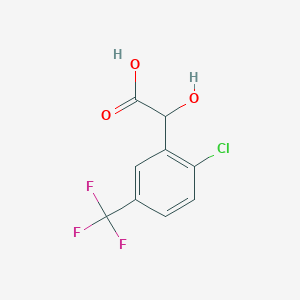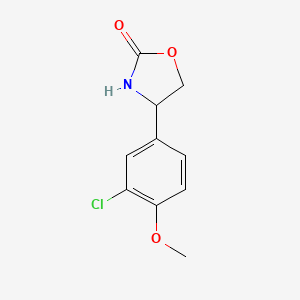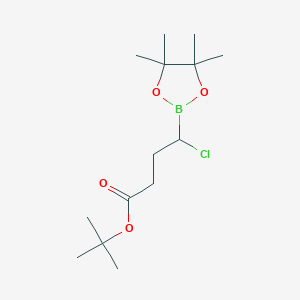![molecular formula C9H20N2 B13530830 [(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)
[(2R)-1-butylpyrrolidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-1-butylpyrrolidin-2-yl]methanamine is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a butyl group and a methanamine group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1-butylpyrrolidin-2-one as a starting material, which undergoes reductive amination to introduce the methanamine group .
Industrial Production Methods
Industrial production of [(2R)-1-butylpyrrolidin-2-yl]methanamine may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-butylpyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methanamine group.
Scientific Research Applications
[(2R)-1-butylpyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of [(2R)-1-butylpyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(2R)-1-butylpyrrolidin-2-yl]methanamine can be compared with other similar compounds, such as:
[(2R)-1-methylpyrrolidin-2-yl]methanamine: Similar structure but with a methyl group instead of a butyl group.
[(2R)-1-benzylpiperidin-2-yl]methanamine: Contains a piperidine ring and a benzyl group, differing in ring structure and substituents.
Methenamine: A heterocyclic compound with a different structure but similar applications in antibacterial treatments.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
[(2R)-1-butylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H20N2/c1-2-3-6-11-7-4-5-9(11)8-10/h9H,2-8,10H2,1H3/t9-/m1/s1 |
InChI Key |
VRKXUSCKISXSIH-SECBINFHSA-N |
Isomeric SMILES |
CCCCN1CCC[C@@H]1CN |
Canonical SMILES |
CCCCN1CCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















